molecular formula C16H14N4O3 B1423139 1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326844-76-1

1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1423139
CAS RN: 1326844-76-1
M. Wt: 310.31 g/mol
InChI Key: JUPPWYNLTQGTDF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a 1,2,3-triazole ring suggests that this compound could have interesting structural properties, as triazoles are known to form stable ring structures .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the functional groups present in its structure. For example, the carboxylic acid group could participate in acid-base reactions, while the ethoxyphenyl and pyridinyl groups could be involved in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could make this compound acidic, while the ethoxyphenyl and pyridinyl groups could contribute to its hydrophobicity .

Scientific Research Applications

Synthesis and Ring-Chain Tautomerism

1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is synthesized from 1-azido-4-ethoxybenzene and ethyl 4,4-diethoxy-3-oxobutanoate. It exhibits ring-chain tautomerism, with the free acid form predominating in solution under its cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer (Pokhodylo & Obushak, 2022).

Antimicrobial Activity

Triazole derivatives, including similar compounds, have been studied for their antimicrobial properties. For instance, N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives show moderate antimicrobial activity (Komsani et al., 2015).

Antimicrobial and Anti-inflammation Potential

Compounds structurally related to this compound, such as 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester, exhibit significant anti-inflammatory and antimalarial activities, suggesting potential therapeutic applications (Meva et al., 2021).

Structural Studies

Studies on similar compounds, like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, provide important insights into the structural characterization and potential applications in pharmaceutical synthesis, as seen in the synthesis of anticoagulant agents like apixaban (Wang et al., 2017).

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or materials science. Additionally, researchers could investigate new synthetic routes to produce this compound more efficiently or with higher yield .

Mechanism of Action

properties

IUPAC Name

1-(2-ethoxyphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-2-23-13-9-4-3-8-12(13)20-15(11-7-5-6-10-17-11)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPPWYNLTQGTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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